molecular formula C22H24BrN3O3 B3889374 7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B3889374
M. Wt: 458.3 g/mol
InChI Key: KZDUDTWHGKPKHA-UHFFFAOYSA-N
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Description

7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

7-bromo-4-(3-morpholin-4-ylpropanoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O3/c23-17-6-7-19-18(14-17)22(16-4-2-1-3-5-16)26(15-20(27)24-19)21(28)8-9-25-10-12-29-13-11-25/h1-7,14,22H,8-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDUDTWHGKPKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction.

    Attachment of the Morpholinyl Group: The morpholinyl group is introduced via a nucleophilic substitution reaction, where morpholine reacts with an appropriate precursor.

    Final Assembly: The final step involves the coupling of the morpholinyl group with the benzodiazepine core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. Its interactions with various biomolecules are of particular interest.

Medicine

Medically, the compound is explored for its potential therapeutic effects. Its benzodiazepine core suggests possible applications in treating anxiety, insomnia, and other conditions.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of 7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to a calming effect on the nervous system, which is characteristic of benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic effects.

    Lorazepam: Known for its sedative properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

What sets 7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one apart is its unique combination of a bromine atom and a morpholinyl group. This structure imparts distinct chemical and biological properties, making it a subject of ongoing research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Reactant of Route 2
Reactant of Route 2
7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

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